molecular formula C17H16F2N6O3 B2960692 N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE CAS No. 1251691-37-8

N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE

Cat. No.: B2960692
CAS No.: 1251691-37-8
M. Wt: 390.351
InChI Key: MGOMUBCTRKYFMB-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-difluoroaniline, morpholine, and various reagents to construct the triazolopyrimidine core. Common reaction conditions may involve:

    Condensation reactions: to form the triazolopyrimidine ring.

    Amidation reactions: to attach the acetamide group.

    Catalysts: such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluorophenyl)-2-[7-(piperidin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]acetamide
  • N-(3,4-Difluorophenyl)-2-[7-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]propionamide

Uniqueness

The uniqueness of N-(3,4-DIFLUOROPHENYL)-2-[7-(MORPHOLIN-4-YL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]ACETAMIDE lies in its specific structural features, such as the difluorophenyl group and the morpholine ring, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N6O3/c18-12-2-1-11(9-13(12)19)20-15(26)10-25-17(27)24-4-3-14(21-16(24)22-25)23-5-7-28-8-6-23/h1-4,9H,5-8,10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOMUBCTRKYFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NN(C(=O)N3C=C2)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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